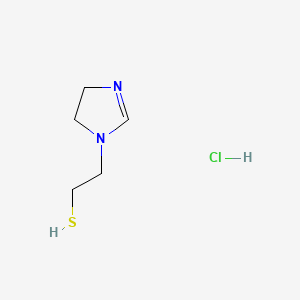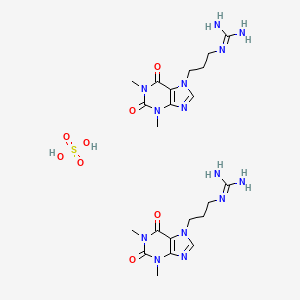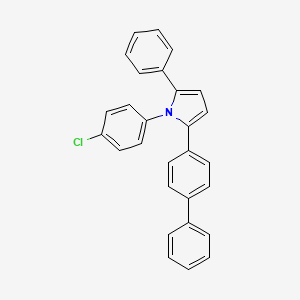
2-(1,1'-Biphenyl)-4-yl-1-(4-chlorophenyl)-5-phenyl-1H-pyrrole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,1’-Biphenyl)-4-yl-1-(4-chlorophenyl)-5-phenyl-1H-pyrrole is a complex organic compound known for its unique structural properties and potential applications in various fields. This compound features a pyrrole ring substituted with biphenyl, chlorophenyl, and phenyl groups, making it an interesting subject for chemical research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1’-Biphenyl)-4-yl-1-(4-chlorophenyl)-5-phenyl-1H-pyrrole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of biphenyl derivatives with chlorophenyl and phenyl-substituted intermediates in the presence of a catalyst can yield the desired pyrrole compound. Specific reaction conditions such as temperature, solvent, and reaction time are crucial for optimizing the yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high efficiency and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to produce large quantities of the compound with consistent quality. The choice of raw materials and catalysts, as well as the optimization of reaction parameters, play a significant role in the industrial synthesis process.
化学反応の分析
Types of Reactions
2-(1,1’-Biphenyl)-4-yl-1-(4-chlorophenyl)-5-phenyl-1H-pyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, where specific substituents on the aromatic rings can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse chemical products.
科学的研究の応用
2-(1,1’-Biphenyl)-4-yl-1-(4-chlorophenyl)-5-phenyl-1H-pyrrole has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
作用機序
The mechanism of action of 2-(1,1’-Biphenyl)-4-yl-1-(4-chlorophenyl)-5-phenyl-1H-pyrrole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, its interaction with cellular proteins may result in the inhibition of specific signaling pathways, contributing to its potential therapeutic effects.
類似化合物との比較
Similar Compounds
1-Phenyl-1H-pyrrole: A simpler pyrrole derivative with a single phenyl group.
4-Chlorobiphenyl: A biphenyl compound with a chlorine substituent.
5-Phenyl-1H-pyrrole: A pyrrole derivative with a phenyl group at the 5-position.
Uniqueness
2-(1,1’-Biphenyl)-4-yl-1-(4-chlorophenyl)-5-phenyl-1H-pyrrole stands out due to its complex structure, which combines multiple aromatic rings and functional groups. This unique arrangement imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
特性
CAS番号 |
91307-00-5 |
|---|---|
分子式 |
C28H20ClN |
分子量 |
405.9 g/mol |
IUPAC名 |
1-(4-chlorophenyl)-2-phenyl-5-(4-phenylphenyl)pyrrole |
InChI |
InChI=1S/C28H20ClN/c29-25-15-17-26(18-16-25)30-27(23-9-5-2-6-10-23)19-20-28(30)24-13-11-22(12-14-24)21-7-3-1-4-8-21/h1-20H |
InChIキー |
JZEUINUQLUMQIT-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(N3C4=CC=C(C=C4)Cl)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



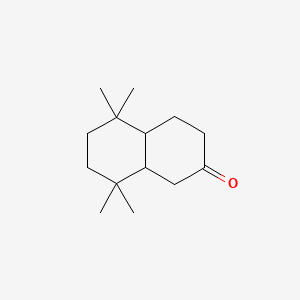
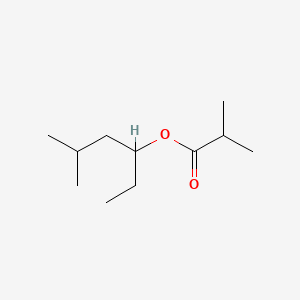
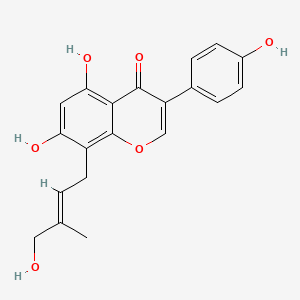


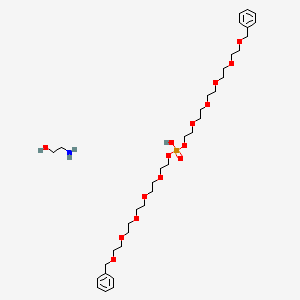
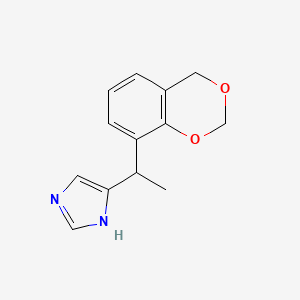
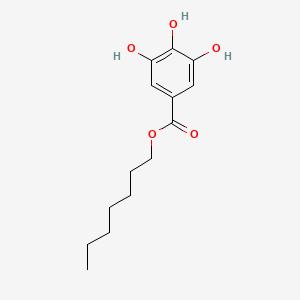

![oxalic acid;1-[3-[4-(2-oxo-2-pyrrolidin-1-ylethyl)piperazin-1-yl]propyl]-6-phenylpiperidin-2-one](/img/structure/B12713846.png)
